1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with 2,3-dimethylphenyl and 4-nitrophenylmethyl groups
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 2,3-dimethylphenyl and 4-nitrophenylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale synthesis with high purity and efficiency .
Chemical Reactions Analysis
1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
- **Bi
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biological Activity
The compound 1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antifungal properties. This article examines the biological activity of this compound through synthesis studies, structure-activity relationships (SAR), and various case studies.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step processes that include cyclization reactions and functional group modifications. For the compound , methods typically involve the reaction of appropriate aromatic aldehydes with pyrazolopyrimidine precursors under acidic or basic conditions to yield the final product.
Structure-Activity Relationship
The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their substituents. The presence of electron-withdrawing groups (like nitro groups) on the aromatic rings enhances antitumor activity. For instance, a study highlighted that compounds with -NO2 substituents exhibited superior cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In one study, a related compound showed an IC50 value of 11 µM against MCF-7 human breast adenocarcinoma cells, indicating potent inhibitory effects on cell proliferation . Another study reported that derivatives with -NO2 substituents had IC50 values ranging from 45 nM to 97 nM against MCF-7 and HCT-116 cell lines, showcasing their potential as effective chemotherapeutic agents .
Antifungal Activity
The antifungal properties of pyrazolo[3,4-d]pyrimidines have also been explored. A specific derivative demonstrated an EC50 of 0.22 mg/L against Valsa mali, outperforming established fungicides like boscalid (EC50 = 6.71 mg/L) . The mechanism of action was attributed to alterations in mycelial morphology and increased membrane permeability in fungal cells.
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of various enzymes linked to cancer progression. These include cyclin-dependent kinases (CDKs) and Src tyrosine kinases. The inhibition of these enzymes can lead to reduced tumor growth and proliferation in cancer models .
Case Study 1: Antitumor Efficacy
In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives, it was found that modifications at the 5-position significantly affected anticancer activity. Compounds with halogen substitutions (e.g., Br , Cl ) displayed enhanced potency against non-small cell lung cancer cell lines with inhibition percentages exceeding 70% in some cases .
Case Study 2: Antifungal Mechanism
A detailed investigation into the antifungal activity revealed that certain derivatives could disrupt fungal cell membranes effectively. The compound's ability to alter mycelial structure contributed to its antifungal efficacy, making it a candidate for further development as a fungicide .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-4-3-5-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-8-16(9-7-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFSPTFCGOLNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.